1-chloro-4,5-difluoro-2-isocyanatobenzene
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Overview
Description
1-Chloro-4,5-difluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N. It is characterized by the presence of chlorine, fluorine, and isocyanate functional groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-chloro-4,5-difluoro-2-isocyanatobenzene typically involves the reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with a suitable isocyanate reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-4,5-difluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Chloro-4,5-difluoro-2-isocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4,5-difluoro-2-isocyanatobenzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of its targets, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-4,5-difluoro-2-isocyanatobenzene can be compared with other similar compounds such as:
2-Bromo-4,6-difluorophenyl isocyanate: Similar in structure but with a bromine atom instead of chlorine.
1-Chloro-4-isocyanatobenzene: Lacks the fluorine atoms present in this compound.
4-Chloro-1,2-difluorobenzene: Contains chlorine and fluorine but lacks the isocyanate group .
Properties
CAS No. |
2649074-68-8 |
---|---|
Molecular Formula |
C7H2ClF2NO |
Molecular Weight |
189.5 |
Purity |
95 |
Origin of Product |
United States |
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